Methyl 3-bromo-4,5-difluorophenylacetate
Overview
Description
Methyl 3-bromo-4,5-difluorophenylacetate is a chemical compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol It is a derivative of phenylacetate, featuring bromine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4,5-difluorophenylacetate typically involves the esterification of 3-bromo-4,5-difluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4,5-difluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: 3-bromo-4,5-difluorophenylacetic acid.
Reduction: 3-bromo-4,5-difluorophenylethanol.
Coupling: Biaryl compounds with various functional groups.
Scientific Research Applications
Methyl 3-bromo-4,5-difluorophenylacetate is used in several scientific research areas, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4,5-difluorophenylacetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-fluorophenylacetate
- Methyl 3-bromo-5-fluorophenylacetate
- Methyl 3-chloro-4,5-difluorophenylacetate
Uniqueness
Methyl 3-bromo-4,5-difluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(3-bromo-4,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXSAWIVIDTTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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